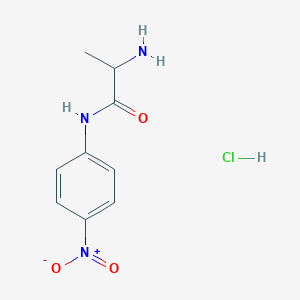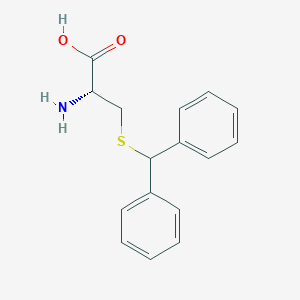
h-Arg(pbf)-oh
概要
説明
The compound h-Arg(pbf)-oh is a derivative of the amino acid arginine, where the arginine is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions involving the guanidino group of arginine. The compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
科学的研究の応用
Chemistry: h-Arg(pbf)-oh is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an ideal choice for SPPS.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Peptides containing arginine residues are used in the development of therapeutic agents, including antimicrobial peptides and enzyme inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of h-Arg(pbf)-oh typically involves the protection of the arginine molecule with the Pbf group. The process begins with the activation of the Pbf group, followed by its attachment to the arginine molecule. The reaction is usually carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), and a solvent like dichloromethane (DCM). The reaction conditions are carefully controlled to ensure the selective protection of the guanidino group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The primary reaction involving h-Arg(pbf)-oh is the removal of the Pbf protecting group. This is typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIPS).
Coupling Reactions: this compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA, water, TIPS
Coupling: DIC, HOBt, DIPEA, DCM
Major Products:
Deprotection: The major product is free arginine after the removal of the Pbf group.
Coupling: The major products are longer peptide chains with arginine incorporated at specific positions.
作用機序
The mechanism of action of h-Arg(pbf)-oh primarily involves its role as a protected form of arginine in peptide synthesis. The Pbf group protects the guanidino group of arginine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical reactions, including hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of peptides and proteins.
類似化合物との比較
h-Arg(tos)-oh: Arginine protected with a tosyl group.
h-Arg(mtr)-oh: Arginine protected with a methoxytrimethylbenzene sulfonyl group.
h-Arg(pmc)-oh: Arginine protected with a pentamethylchroman sulfonyl group.
Comparison:
h-Arg(pbf)-oh: is unique due to the stability of the Pbf group and its ease of removal under mild conditions. This makes it particularly suitable for SPPS.
h-Arg(tos)-oh: and are also used in peptide synthesis but may require harsher conditions for deprotection.
h-Arg(pmc)-oh: offers similar stability to this compound but may have different solubility properties.
特性
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXTVCDNCXXSH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428601 | |
| Record name | h-arg(pbf)-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200115-86-2 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200115-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | h-arg(pbf)-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Arg(pbf)-OH in peptide synthesis, specifically related to the provided research papers?
A1: this compound, which represents Nα-Fmoc-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine, is a protected form of the amino acid Arginine. In the context of the provided research, it serves as a crucial building block in the solid-phase peptide synthesis of Leuprorelin [, ]. The "pbf" group acts as a protecting group for the reactive side chain of Arginine, preventing unwanted side reactions during synthesis.
Q2: How is this compound utilized in the synthesis of the hexapeptide described in the second research paper?
A2: The second paper details the synthesis of a hexapeptide, where this compound plays a crucial role in the initial steps []. First, it reacts with Fmoc-Arg(pbf)-OSU to form Fmoc-Arg(pbf)-Arg(pbf)-OH. This dipeptide is then used to generate Fmoc-Arg(pbf)-Arg(pbf)-NH-resin, which serves as the starting point for the stepwise elongation of the peptide chain on a solid support.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















